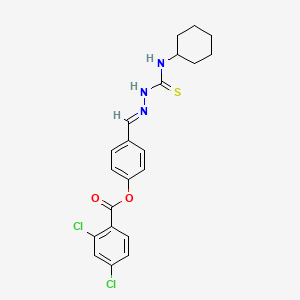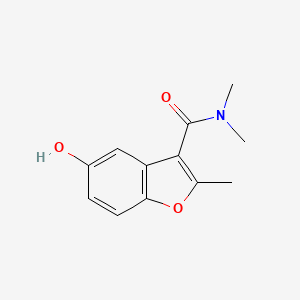![molecular formula C27H28N4O3S2 B12040348 (5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 374545-31-0](/img/structure/B12040348.png)
(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「(5Z)-5-[[2-(2,6-ジメチルモルホリン-4-イル)-9-メチル-4-オキソピリド[1,2-a]ピリミジン-3-イル]メチリデン]-3-(2-フェニルエチル)-2-スルファニリデン-1,3-チアゾリジン-4-オン」は、さまざまな科学分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、チアゾリジノン環、ピリドピリミジンコア、モルホリン部分など、独自の官能基の組み合わせを特徴としており、これらがその多様な化学的性質と潜在的な生物活性に貢献しています。
準備方法
合成経路と反応条件
この化合物の合成には、通常、複数段階の有機反応が伴います。一般的な合成経路には以下が含まれます。
チアゾリジノン環の形成: これは、適切なチオアミドとα-ハロケトンを塩基性条件下で反応させることで達成できます。
ピリドピリミジンコアの構築: このステップには、ピリジン誘導体を適切なアミジンまたはグアニジンと酸性または塩基性条件下で環化させることが含まれる場合があります。
モルホリン部分の導入: これは、モルホリン誘導体が適切な求電子中間体と反応する求核置換反応によって達成できます。
最終的な組み立て: 最終的なステップには、中間体の化合物を縮合させて目的の生成物を形成することが含まれ、これは通常、適切な溶媒を使用して還流条件下で行われます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、上記の合成経路の最適化が求められる可能性があります。これには、連続フローリアクターの使用、高度な精製技術、厳格な品質管理対策が含まれる場合があります。
化学反応の分析
反応の種類
この化合物は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: チアゾリジノン環は、スルホキシドまたはスルホンを形成するために酸化できます。
還元: ピリドピリミジンコアは、ジヒドロピリドピリミジンを形成するために還元できます。
置換: モルホリン部分は、求核置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸、過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、触媒的水素化などの還元剤がよく使用されます。
置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性または酸性条件下で使用できます。
主な生成物
酸化: スルホキシドとスルホン。
還元: ジヒドロピリドピリミジン。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学研究への応用
化学
この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用でき、有機合成における中間体として役立ちます。
生物学
生物学的研究では、この化合物は、その独特の構造的特徴のために、酵素阻害剤または受容体モジュレーターとしての潜在的な可能性について調査される場合があります。
医学
この化合物は、抗炎症、抗菌、抗癌などの潜在的な治療用途について調査される可能性があります。
産業
産業用途では、この化合物は、新しい材料、農薬、医薬品などの開発に使用される場合があります。
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine
The compound could be explored for its potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, the compound may be used in the development of new materials, agrochemicals, or pharmaceuticals.
作用機序
この化合物の作用機序は、その特定の生物学的標的に依存します。たとえば、酵素阻害剤として作用する場合、酵素の活性部位に結合し、基質へのアクセスを遮断して酵素活性を阻害する可能性があります。関与する分子標的と経路は、特定の用途と生物学的状況によって異なります。
類似の化合物との比較
類似の化合物
チアゾリジノン: チアゾリジノン環を持つ化合物で、さまざまな生物活性で知られています。
ピリドピリミジン: ピリドピリミジンコアを持つ化合物で、多くの場合、キナーゼ阻害剤としての可能性について調査されています。
モルホリン誘導体: モルホリン環を含む化合物で、医薬品化学で一般的に使用されています。
独自性
この化合物に見られる官能基の独自の組み合わせは、他の類似の化合物とは異なり、化学反応性と生物活性の異なるプロファイルを提供する可能性があります。
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone ring, known for their diverse biological activities.
Pyridopyrimidines: Compounds with a pyridopyrimidine core, often investigated for their potential as kinase inhibitors.
Morpholine derivatives: Compounds containing a morpholine ring, commonly used in medicinal chemistry.
Uniqueness
The unique combination of functional groups in this compound sets it apart from other similar compounds, potentially offering a distinct profile of chemical reactivity and biological activity.
特性
CAS番号 |
374545-31-0 |
|---|---|
分子式 |
C27H28N4O3S2 |
分子量 |
520.7 g/mol |
IUPAC名 |
(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N4O3S2/c1-17-8-7-12-30-23(17)28-24(29-15-18(2)34-19(3)16-29)21(25(30)32)14-22-26(33)31(27(35)36-22)13-11-20-9-5-4-6-10-20/h4-10,12,14,18-19H,11,13,15-16H2,1-3H3/b22-14- |
InChIキー |
ACXMVWKPNPMNQX-HMAPJEAMSA-N |
異性体SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5 |
正規SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{[3-(4-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2-ethoxyphenol](/img/structure/B12040281.png)
![2,6-dimethoxy-4-{(E)-[(2-thienylacetyl)hydrazono]methyl}phenyl acetate](/img/structure/B12040287.png)


![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12040315.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12040322.png)
![(2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B12040323.png)
![4-hydroxy-6-oxo-N-(3-phenylpropyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040331.png)
![(5Z)-3-Cyclopentyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12040341.png)

![(4Z)-4-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12040355.png)
![5-[(4-Tert-butylphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12040356.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040360.png)

